N2,N6-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide
Overview
Description
N2,N6-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Preparation Methods
The synthesis of N2,N6-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with 3,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
N2,N6-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms on the phenyl rings. Common reagents for these reactions include nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Scientific Research Applications
N2,N6-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.
Biology: The compound is explored for its potential in biological assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an inhibitor for certain enzymes.
Mechanism of Action
The mechanism of action of N2,N6-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets, such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N2,N6-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
N2,N6-bis(2,4-difluorophenyl)pyridine-2,6-dicarboxamide: Similar in structure but with different fluorine substitution patterns, affecting its reactivity and binding properties.
N2,N6-bis(4-(dimethylamino)phenyl)pyridine-2,6-dicarboxamide: Contains dimethylamino groups instead of fluorine, leading to different electronic and steric effects.
N2,N6-bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide: Features bulky isopropyl groups, influencing its steric interactions and coordination behavior
These comparisons highlight the unique properties of this compound, such as its specific fluorine substitution pattern, which can significantly impact its chemical reactivity and binding interactions.
Properties
IUPAC Name |
2-N,6-N-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O2/c20-12-6-4-10(8-14(12)22)24-18(27)16-2-1-3-17(26-16)19(28)25-11-5-7-13(21)15(23)9-11/h1-9H,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXHXLRHROPJMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C(=O)NC3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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